14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol
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Overview
Description
14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol is a chemical compound that features a carbazole moiety attached to a tetradeca-10,12-diyn-1-ol chain. Carbazole derivatives are known for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Preparation Methods
The synthesis of 14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol typically involves the coupling of carbazole with a tetradeca-10,12-diyn-1-ol precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield saturated derivatives.
Scientific Research Applications
14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the development of advanced materials for organic electronics, such as OLEDs and photovoltaic cells
Mechanism of Action
The mechanism of action of 14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol involves its interaction with molecular targets through its carbazole moiety. The carbazole ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its electronic properties. These interactions facilitate charge transport in organic electronic devices, enhancing their performance .
Comparison with Similar Compounds
Similar compounds to 14-(9H-Carbazol-9-yl)tetradeca-10,12-diyn-1-ol include:
2-(9H-Carbazol-9-yl)ethanol: This compound also features a carbazole moiety but with a shorter ethanol chain.
Tris(4-carbazoyl-9-ylphenyl)amine: This compound has three carbazole units and is used as an electron-blocking layer in OLEDs.
This compound is unique due to its longer alkyne chain, which imparts distinct electronic properties and makes it suitable for specific applications in organic electronics .
Properties
CAS No. |
922730-75-4 |
---|---|
Molecular Formula |
C26H29NO |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
14-carbazol-9-yltetradeca-10,12-diyn-1-ol |
InChI |
InChI=1S/C26H29NO/c28-22-16-10-8-6-4-2-1-3-5-7-9-15-21-27-25-19-13-11-17-23(25)24-18-12-14-20-26(24)27/h11-14,17-20,28H,1-4,6,8,10,16,21-22H2 |
InChI Key |
YPTPUYMKHPVSAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC#CC#CCCCCCCCCCO |
Origin of Product |
United States |
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